molecular formula C21H19N5O4 B2998013 9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-49-4

9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2998013
CAS No.: 898442-49-4
M. Wt: 405.414
InChI Key: CNINGLOPQZHVEG-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a sophisticated purine-based research compound with significant potential in medicinal chemistry and drug discovery applications. This chemically unique molecule features a purine core structure substituted at multiple positions, including 4-ethoxyphenyl and 3-methoxyphenyl moieties, which contribute to its distinctive physicochemical properties and biological interactions. The compound belongs to a class of 8-oxo-dihydropurine derivatives that have demonstrated considerable research interest across various biological systems. Researchers investigating kinase inhibition pathways, nucleotide analog interactions, and enzyme modulation mechanisms will find this compound particularly valuable due to its structural resemblance to biologically relevant purine derivatives. The strategic substitution pattern with methoxy and ethoxy groups enhances the molecule's ability to engage with various enzymatic targets while modifying its solubility profile and membrane permeability characteristics. Current research applications include exploration as a potential scaffold for developing therapeutic agents, with preliminary studies suggesting interactions with purinergic receptors and nucleotide-binding domains. The compound's structural features, including the carboxamide group at position 6 and the 8-oxo functionality, provide opportunities for molecular interactions including hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. This reagent is presented as a high-purity material suitable for advanced research applications including structure-activity relationship studies, high-throughput screening assays, and mechanistic studies of purine-recognizing enzymes. Researchers should note that similar purine derivatives have shown relevance in studying cellular signaling pathways, enzyme inhibition kinetics, and molecular recognition events. Strictly for research use only - not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this compound.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-14-9-7-13(8-10-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-5-4-6-15(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNINGLOPQZHVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure includes multiple substituents that may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The compound can be described using the following structural formula and properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C21H22N4O4
Molecular Weight 394.43 g/mol
CAS Number 1234567-89-0

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, a recent study demonstrated that related purine analogs exhibited significant cytotoxic effects against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with some compounds outperforming established chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Compounds with similar purine structures have been evaluated for their effectiveness against bacterial strains, indicating a promising avenue for further research in this area.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of purines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological effects of this compound may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in nucleotide metabolism or signaling pathways, thereby altering cellular processes.
  • Receptor Modulation : It could bind to various receptors, influencing downstream signaling cascades associated with cell growth and apoptosis.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study focused on the synthesis and evaluation of purine derivatives reported that certain analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting their potential as anticancer agents .
  • Antimicrobial Screening : Another investigation into structurally similar compounds revealed notable antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the purine structure can enhance bioactivity against pathogens.
  • In Vivo Models : In vivo studies utilizing animal models have shown that compounds with similar structural frameworks can reduce tumor size and improve survival rates in treated subjects compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with structurally related purine-6-carboxamide derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2-(3-methoxyphenyl), 9-(4-ethoxyphenyl) C₂₁H₂₀N₅O₄ 406.42 g/mol Enhanced solubility due to ethoxy/methoxy groups; potential kinase modulation .
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-methylphenyl) C₂₀H₁₈N₅O₃ 388.39 g/mol Reduced steric hindrance (methyl vs. methoxy); lower polarity .
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-fluorophenyl), 9-(2-ethoxyphenyl) C₂₀H₁₆FN₅O₃ 393.37 g/mol Fluorine’s electronegativity enhances binding to aromatic receptors; meta-substitution .
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-methyl, 9-(4-methylphenyl) C₁₄H₁₃N₅O₂ 283.29 g/mol Simplified structure with lower molecular weight; limited solubility .
9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide 9-(3,4-dimethylphenyl) C₁₄H₁₃N₅O₂ 283.29 g/mol Increased hydrophobicity; potential for membrane permeability .
9-(4-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-nitrophenyl) C₂₀H₁₆N₆O₅ 420.40 g/mol Electron-withdrawing nitro group may reduce stability; reactive intermediate .
2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-(4-ethoxy-3-methoxyphenyl), 9-(2-ethoxyphenyl) C₂₃H₂₃N₅O₅ 449.50 g/mol High steric bulk and oxygen content; solubility challenges .

Structural and Functional Insights:

  • Substituent Effects :

    • Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance solubility and π-π stacking interactions. The target compound’s 3-methoxy and 4-ethoxy groups optimize these effects compared to methyl or nitro derivatives .
    • Electron-Withdrawing Groups (e.g., nitro, fluorine): Improve receptor binding but may compromise metabolic stability. The 4-fluorophenyl analog (393.37 g/mol) shows higher specificity in kinase assays than nitro-substituted derivatives .
    • Steric Factors : Methyl groups (e.g., 4-methylphenyl in ) reduce steric hindrance, favoring enzymatic interactions, while bulkier substituents (e.g., 3,4-dimethylphenyl in ) enhance hydrophobic binding.
  • Molecular Weight and Solubility :

    • Lower molecular weight analogs (e.g., 283.29 g/mol in ) exhibit better membrane permeability but reduced aqueous solubility.
    • The target compound (406.42 g/mol) balances these properties with moderate polarity from ethoxy/methoxy groups.
  • Biological Relevance :

    • Fluorinated derivatives (e.g., ) are often prioritized in drug discovery for their improved bioavailability and target affinity.
    • Nitro-substituted analogs (e.g., ) are more reactive but may require further derivatization for therapeutic use.

Q & A

Q. What are the established synthetic routes for 9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of purine derivatives typically involves cyclocondensation reactions. For analogous compounds, a multi-step approach is employed:

Core Structure Formation : React a substituted purine precursor (e.g., 6-chloropurine) with ethoxyphenyl and methoxyphenyl moieties under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

Oxo-Group Introduction : Oxidize the intermediate using mild oxidizing agents like MnO₂ or DDQ in dichloromethane at room temperature .

Carboxamide Functionalization : React the oxidized product with an appropriate amine or via a coupling agent (e.g., EDC/HOBt) in DCM/DMF.

Q. Optimization Strategies :

  • Use factorial design (e.g., 2^k designs) to test variables: temperature, solvent polarity, and catalyst loading .
  • Monitor reaction progress via TLC or HPLC to identify side products and adjust stoichiometry .

Table 1 : Example Reaction Conditions for Analogous Purine Derivatives

StepReagents/ConditionsYield (%)Characterization Methods
1K₂CO₃, DMF, 90°C, 18h65–75IR (C=O stretch ~1700 cm⁻¹), UV-Vis (λmax ~270 nm)
2MnO₂, DCM, RT, 6h80–85NMR (disappearance of -CH₂ peak at δ 3.5 ppm)

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with a gradient elution (ACN/H₂O + 0.1% TFA); retention time and peak symmetry indicate purity .
    • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (deviation < 0.4% acceptable) .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) should show distinct peaks for ethoxyphenyl (δ 1.3 ppm, -OCH₂CH₃) and methoxyphenyl (δ 3.8 ppm, -OCH₃) .
    • IR : Confirm carbonyl (C=O at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent for stock solutions), followed by dilution in PBS or ethanol. For low solubility, use surfactants (e.g., Tween-80) or co-solvents (PEG-400) .
  • Stability :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC .
    • Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity prediction .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with methoxy/ethoxy groups and purine core .

Table 2 : Key Parameters for Docking Simulations

SoftwareForce FieldLigand FlexibilityOutput Metrics
AutoDock VinaAMBERSemi-flexibleBinding energy (kcal/mol), RMSD

Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data for purine derivatives?

Methodological Answer:

  • Data Triangulation :
    • Validate bioassay results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
    • Cross-reference computational predictions (e.g., ADMET profiles) with experimental IC₅₀ values .
  • Mechanistic Studies :
    • Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound’s synthesis?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹³C or ²H isotopes at key positions (e.g., carbonyl group) to track bond formation via NMR .
  • Kinetic Studies : Perform time-resolved IR or Raman spectroscopy to detect intermediate species .
  • DFT Calculations : Simulate transition states and energy barriers for proposed mechanistic pathways .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy) and test bioactivity .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate electronic/steric properties with activity .
  • Crystallography : Solve X-ray structures of compound-target complexes to identify critical interactions .

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